1-(Furan-2-yl)-3-methylbutan-1-one
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Overview
Description
1-(Furan-2-yl)-3-methylbutan-1-one is an organic compound belonging to the furan family, characterized by a furan ring attached to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-3-methylbutan-1-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-acetylfuran with methylmagnesium bromide, followed by acidification to yield the desired product . Another approach includes the use of catalytic hydrogenation of furfural derivatives to obtain the corresponding alcohol, which is then oxidized to form the ketone .
Industrial Production Methods: Industrial production of this compound often employs biomass-derived furfural as a starting material. The process involves catalytic conversion of furfural to 5-hydroxymethylfurfural, followed by further chemical transformations to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted furans, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Furan-2-yl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring can participate in various biochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes .
Comparison with Similar Compounds
Furfural: A primary furan derivative used as a starting material for various chemical syntheses.
5-Hydroxymethylfurfural: Another furan derivative with significant industrial applications.
2-Acetylfuran: A precursor in the synthesis of 1-(Furan-2-yl)-3-methylbutan-1-one.
Uniqueness: Its combination of a furan ring with a butanone moiety allows for diverse chemical transformations and biological activities, making it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
20895-16-3 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C9H12O2/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
XEYCEFYUOIQHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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